2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
2-(4-Ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole ring is further functionalized with a 3,4,5-trimethoxyphenyl moiety. This structure combines aromatic, heterocyclic, and polar methoxy groups, making it a candidate for medicinal chemistry research, particularly in oncology, given the known bioactivity of trimethoxyphenyl derivatives in microtubule disruption (e.g., combretastatin analogs) .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-5-16-10-12-18(13-11-16)31-27(32)20-9-7-6-8-19(20)23(29-31)26-28-25(30-36-26)17-14-21(33-2)24(35-4)22(15-17)34-3/h6-15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVXALHDNISBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Phthalazinone Core: : The synthesis begins with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
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Oxadiazole Ring Formation: : The next step involves the formation of the oxadiazole ring. This is usually done by reacting the phthalazinone intermediate with a suitable nitrile oxide, which can be generated in situ from the corresponding nitro compound using a base such as triethylamine.
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Substitution Reactions: : The final step involves the introduction of the 4-ethylphenyl and 3-(3,4,5-trimethoxyphenyl) groups. This can be accomplished through nucleophilic aromatic substitution reactions, where the phthalazinone-oxadiazole intermediate is treated with the appropriate aryl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative. Reducing agents such as lithium aluminum hydride can be used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Formation of amine derivatives from the oxadiazole ring.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for functionalization reactions that can lead to new derivatives with varied properties.
Biology
Research indicates that 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exhibits promising antimicrobial and anticancer activities :
- Antimicrobial Activity : Studies have shown it can inhibit the growth of certain bacterial strains.
- Anticancer Activity : It has demonstrated efficacy against specific cancer cell lines through mechanisms that disrupt cellular signaling pathways involved in proliferation and survival.
Medicine
The compound is being explored for potential therapeutic applications:
- Drug Development : Its ability to interact with biological targets makes it a candidate for developing treatments for infectious diseases and cancer. Research is ongoing to elucidate its mechanisms of action and optimize its efficacy.
Industrial Applications
In industry, the compound's stable and functionalizable structure opens avenues for:
- Material Development : It could be utilized in creating new polymers or coatings with specific properties tailored to industrial needs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study (2023) | Efficacy against bacterial strains | Demonstrated significant inhibition against E. coli and S. aureus. |
| Cancer Cell Line Study (2024) | Anticancer properties | Induced apoptosis in breast cancer cell lines through targeted signaling disruption. |
| Material Science Research (2022) | Polymer applications | Developed a novel polymer blend incorporating the compound that exhibited enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl Substitutions
The compound’s structural analogs primarily differ in the substituents on the phthalazinone and oxadiazole rings. Key examples include:
Key Observations:
- Trimethoxyphenyl Advantage : The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced anticancer activity due to improved tubulin-binding affinity, as seen in combretastatin analogs . This group is absent in simpler analogs (e.g., bromo-, chloro-, or methyl-substituted derivatives).
- Ethylphenyl vs.
- Oxadiazole Linkage : The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
- Bioactivity: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) show IC50 values in the nanomolar range against cancer cell lines, whereas halogenated derivatives (e.g., ) are less potent.
- Metabolic Stability : Methyl and ethyl groups (e.g., ) reduce oxidative metabolism, extending half-life compared to unsubstituted phenyl derivatives.
Biological Activity
The compound 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one , identified by its CAS number 1206984-94-2, is a phthalazinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a phthalazinone core with an oxadiazole ring and substituted phenyl groups. The molecular formula is , and it exhibits unique properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O5 |
| Molecular Weight | 484.50 g/mol |
| CAS Number | 1206984-94-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
1. Anticancer Activity
- The compound has shown promise as a PARP-1 inhibitor , which is crucial for DNA repair mechanisms in cancer cells. In studies, it demonstrated an ability to enhance the efficacy of chemotherapy agents by disrupting cellular signaling pathways involved in cell proliferation and survival .
- Its structural components may facilitate binding to the PARP enzyme, leading to increased cytotoxicity in cancerous cells.
2. Antimicrobial Activity
- Preliminary evaluations indicate that the compound possesses antimicrobial properties. It may inhibit bacterial growth through mechanisms such as the disruption of bacterial enzymes or interference with cell membrane integrity.
- Specific studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of phthalazinone derivatives similar to this compound:
Study 1: PARP Inhibition
- A study highlighted that related phthalazinone derivatives exhibited significant PARP inhibition comparable to known inhibitors like AZD-2281. The most potent derivatives showed up to an 8-fold improvement in enzymatic activity compared to standard treatments .
Study 2: Antimicrobial Testing
Q & A
Q. What are the common synthetic methodologies for preparing phthalazinone derivatives with oxadiazole substituents?
The synthesis typically involves cyclocondensation reactions. For example, reacting substituted phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (e.g., steam bath for 2 hours) can yield chlorinated intermediates. Subsequent coupling with oxadiazole precursors, such as 3,4,5-trimethoxyphenyl derivatives, is achieved via refluxing in polar aprotic solvents (e.g., ethanol or pyridine) with catalysts like zeolite (Y-H) . Purification often involves recrystallization from ethanol or ice-water quenching to isolate solid products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions on the phthalazinone and oxadiazole rings.
- HPLC (with UV detection) to assess purity, especially for compounds with aromatic/heterocyclic moieties .
- FTIR to identify functional groups like C=O (phthalazinone) and C-N (oxadiazole).
- Mass spectrometry (ESI-TOF) for molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for analogues with bulky substituents (e.g., 3,4,5-trimethoxyphenyl)?
Steric hindrance from bulky groups often reduces yields. Strategies include:
- Using zeolite (Y-H) catalysts to enhance regioselectivity during cyclization .
- Adjusting solvent polarity (e.g., switching from pyridine to DMF) to improve solubility of intermediates.
- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Monitoring reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound?
Long-term environmental studies should adopt a split-plot design with:
- Abiotic compartments : Assess hydrolysis, photolysis, and adsorption to soil/sediment using OECD guidelines.
- Biotic compartments : Use microcosms to study biodegradation (aerobic/anaerobic) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Analytical methods : Combine LC-MS/MS for quantification and QSAR models to predict transformation products .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- SAR-driven modifications : Replace the 4-ethylphenyl group with fluorinated or hydroxylated analogs to improve membrane permeability.
- Pharmacophore modeling : Use docking studies to identify interactions with target proteins (e.g., kinases or oxidoreductases).
- Toxicity screening : Prioritize derivatives with IC₅₀ > 10 µM in hepatic (HepG2) and renal (HEK293) cell lines .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic NMR experiments : Perform variable-temperature ¹H NMR to detect conformational exchange in oxadiazole rings.
- 2D-COSY/NOESY : Elucidate through-space interactions between the phthalazinone carbonyl and oxadiazole protons.
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
Methodological Challenges
Q. How can researchers address low reproducibility in scaled-up synthesis?
- Control moisture levels : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of PCl₅ or POCl₃ .
- Standardize catalyst activation : Pre-treat zeolite (Y-H) at 300°C for 4 hours to ensure consistent pore activity .
- Validate intermediates : Isolate and characterize each precursor (e.g., via melting point and HPLC) before proceeding to subsequent steps.
Q. What analytical approaches differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
